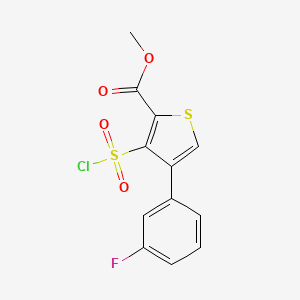

Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate

CAS No.: 1291487-04-1

Cat. No.: VC3050107

Molecular Formula: C12H8ClFO4S2

Molecular Weight: 334.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1291487-04-1 |

|---|---|

| Molecular Formula | C12H8ClFO4S2 |

| Molecular Weight | 334.8 g/mol |

| IUPAC Name | methyl 3-chlorosulfonyl-4-(3-fluorophenyl)thiophene-2-carboxylate |

| Standard InChI | InChI=1S/C12H8ClFO4S2/c1-18-12(15)10-11(20(13,16)17)9(6-19-10)7-3-2-4-8(14)5-7/h2-6H,1H3 |

| Standard InChI Key | ISRQZZLNMYYJHR-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C(=CS1)C2=CC(=CC=C2)F)S(=O)(=O)Cl |

| Canonical SMILES | COC(=O)C1=C(C(=CS1)C2=CC(=CC=C2)F)S(=O)(=O)Cl |

Introduction

Structural Characteristics and Physical Properties

Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate contains several key structural elements that define its chemical behavior: a thiophene core, a chlorosulfonyl group at position 3, a 3-fluorophenyl substituent at position 4, and a methyl carboxylate group at position 2. This arrangement of functional groups creates a molecule with considerable synthetic utility and potential biological activity.

Molecular Identification

Based on structural analysis and comparison with similar compounds, the following molecular identification parameters can be estimated:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₈ClFO₄S₂ |

| Molecular Weight | Approximately 330-335 g/mol |

| Structure Type | Substituted thiophene |

| Key Functional Groups | Chlorosulfonyl, methyl carboxylate, fluorophenyl |

The presence of the chlorosulfonyl group (-SO₂Cl) is particularly noteworthy, as it introduces a highly reactive electrophilic center into the molecule. This functional group is known for its strong electrophilicity, making the compound potentially reactive in various chemical transformations . The fluorine atom at the meta position (3-position) of the phenyl ring likely influences the electronic properties of the compound, potentially enhancing its reactivity patterns and solubility characteristics in different media.

Physical Properties

While specific physical property data for Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate is limited, properties can be estimated based on structurally similar compounds:

| Property | Estimated Value | Basis |

|---|---|---|

| Physical State | Solid at room temperature | Based on similar thiophene derivatives |

| Solubility | Likely soluble in organic solvents (DCM, THF, DMSO); poor water solubility | Based on functional groups present |

| Melting Point | Approximately 80-120°C | Estimated from similar compounds |

| Color | Off-white to pale yellow crystalline solid | Typical for similar thiophene derivatives |

The compound's solubility profile is likely dominated by its multiple polar functional groups, while the fluorophenyl and thiophene portions contribute hydrophobic character. This combination creates a molecule with moderately amphiphilic properties, potentially important for its interactions with biological systems.

Chemical Reactivity and Functional Group Analysis

The chemical behavior of Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate is largely determined by its three primary functional groups, each contributing distinct reactivity patterns.

Chlorosulfonyl Group Reactivity

The chlorosulfonyl (-SO₂Cl) group represents the most reactive site within the molecule, exhibiting strong electrophilic character. This functionality typically undergoes nucleophilic substitution reactions with various nucleophiles:

| Nucleophile Type | Expected Reaction | Potential Product |

|---|---|---|

| Amines (R-NH₂) | Sulfonamide formation | R-NH-SO₂- derivative |

| Alcohols (R-OH) | Sulfonate ester formation | R-O-SO₂- derivative |

| Water | Hydrolysis | Sulfonic acid derivative |

The high reactivity of the chlorosulfonyl group makes it a valuable synthetic handle for further derivatization and has implications for the compound's handling requirements, as it may be sensitive to moisture . This reactivity must be carefully considered when developing synthetic routes involving this compound.

Methyl Ester Functionality

The methyl carboxylate group serves as another site for potential chemical transformations:

| Reaction Type | Conditions | Product |

|---|---|---|

| Hydrolysis | Basic conditions (NaOH, KOH) | Carboxylic acid derivative |

| Transesterification | Alternative alcohol, catalytic acid/base | Alternative ester derivative |

| Amidation | Primary/secondary amines | Amide derivatives |

The presence of the methyl ester introduces possibilities for bioactive compound development, as carboxylic acids and their derivatives frequently appear in pharmacologically active molecules and can serve as hydrogen bond acceptors or donors depending on the derivative formed.

Fluorophenyl and Thiophene Moieties

The fluorophenyl group and thiophene core contribute to the compound's electronic properties and potential for π-π interactions:

| Structural Element | Contribution to Properties |

|---|---|

| 3-Fluorophenyl group | Electron-withdrawing effect, potential metabolic stability, lipophilicity enhancement |

| Thiophene core | Aromaticity, potential for sulfur-centered reactions, π-electron rich system |

The fluorine substituent at the meta position of the phenyl ring influences the electronic distribution across the aromatic system and may enhance metabolic stability in biological systems. The thiophene core provides opportunities for electrophilic aromatic substitution reactions, though these may be modulated by the electron-withdrawing groups already present.

Synthesis and Preparation Methods

The synthesis of Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate likely follows pathways similar to those used for structurally related thiophene derivatives.

Chlorosulfonation of Precursor Thiophene

One probable synthetic route involves the chlorosulfonation of a precursor thiophene derivative:

| Step | Reaction Description | Reagents |

|---|---|---|

| 1 | Synthesis of Methyl 4-(3-fluorophenyl)thiophene-2-carboxylate | Cross-coupling reaction (e.g., Suzuki coupling) |

| 2 | Chlorosulfonation at position 3 | Chlorosulfonic acid (ClSO₃H) |

| 3 | Purification | Recrystallization/column chromatography |

The precise reaction conditions would need careful optimization, as the chlorosulfonation step introduces regioselectivity challenges, particularly with the presence of multiple substituents on the thiophene ring.

Alternative Building Block Approach

An alternative approach might involve the construction of the thiophene ring with the desired substituents already in place:

| Step | Reaction Description | Key Intermediates |

|---|---|---|

| 1 | Preparation of appropriately substituted precursors | Functionalized ketones and thiols |

| 2 | Thiophene ring formation | Gewald thiophene synthesis or similar |

| 3 | Introduction of chlorosulfonyl group | Reaction with chlorosulfonic acid |

| 4 | Final functionalization if needed | Esterification or other transformations |

Synthesis Challenges and Considerations

The synthesis of Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate presents several challenges that must be addressed:

| Challenge | Potential Solution |

|---|---|

| Regioselectivity in functionalization | Use of directing groups or blocking groups |

| Sensitivity of chlorosulfonyl group | Anhydrous conditions, potential late-stage introduction |

| Purification challenges | Optimized chromatography conditions, recrystallization |

The synthesis would likely require careful control of reaction conditions and handling procedures due to the reactive nature of intermediates and the final product itself.

Spectroscopic Characterization

The spectroscopic profiles of Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate can be estimated based on its structural features and data from related compounds.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would provide valuable structural information:

| Nucleus | Expected Key Signals | Chemical Shift Region (ppm) |

|---|---|---|

| ¹H NMR | Thiophene C-H | ~7.5-8.2 |

| Aromatic protons (fluorophenyl) | ~7.0-7.7 | |

| Methyl ester (-OCH₃) | ~3.8-4.0 | |

| ¹³C NMR | Carbonyl carbon | ~160-165 |

| Thiophene carbons | ~125-145 | |

| Fluorophenyl carbons | ~115-135 (with C-F coupling) | |

| Methoxy carbon | ~52-54 | |

| ¹⁹F NMR | Aromatic fluorine | ~-110 to -115 |

The ¹⁹F NMR would be particularly useful for confirming the presence and position of the fluorine atom, while the patterns in the aromatic region of the ¹H NMR would help verify the 3-fluorophenyl substitution pattern.

Infrared Spectroscopy

Infrared (IR) spectroscopy would reveal characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Methyl ester C=O stretch | 1710-1740 | Strong |

| S=O symmetric stretch | 1140-1160 | Strong |

| S=O asymmetric stretch | 1330-1370 | Strong |

| S-Cl stretch | 740-780 | Medium |

| C-F stretch | 1000-1100 | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium to weak |

The sulfone stretching vibrations (S=O) would be particularly diagnostic of the chlorosulfonyl group's presence.

Mass Spectrometry

Mass spectrometric analysis would provide molecular weight confirmation and fragmentation patterns:

| Parameter | Expected Value/Pattern |

|---|---|

| Molecular ion [M]⁺ | m/z ≈ 330-335 |

| Key fragments | Loss of Cl (M-35), loss of SO₂Cl (M-83), loss of CO₂CH₃ (M-59) |

| Isotope pattern | Characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl) |

The presence of chlorine would create a distinctive isotope pattern with peaks separated by 2 m/z units in an approximately 3:1 ratio, serving as a clear indicator of the chlorosulfonyl group.

| Application | Rationale | Example Products |

|---|---|---|

| Sulfonamide drug precursor | Reaction with amines creates sulfonamide linkages | Antibacterial agents, enzyme inhibitors |

| Sulfonate ester formation | Reaction with alcohols creates sulfonate linkages | Prodrugs, covalent inhibitors |

| Scaffold for medicinal chemistry | Diverse functionalization possible | Library compounds for drug discovery |

The thiophene core represents a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds ranging from anti-inflammatory agents to antiviral drugs. The combination with a fluorophenyl group potentially enhances metabolic stability and membrane permeability—qualities often sought in drug development.

Synthetic Chemistry Applications

Beyond pharmaceutical applications, the compound may serve as a versatile building block in chemical synthesis:

| Application Area | Potential Use |

|---|---|

| Heterocyclic chemistry | Precursor for complex heterocyclic systems |

| Material science | Building block for functional materials |

| Cross-coupling chemistry | Participant in metal-catalyzed coupling reactions |

The presence of multiple functional groups provides synthetic handles for further elaboration, making the compound potentially valuable in divergent synthesis approaches.

| Structural Element | Potential Biological Significance |

|---|---|

| Chlorosulfonyl group | Reactive electrophile, potential covalent binding to nucleophilic biological targets |

| Fluorophenyl moiety | Increased lipophilicity, potential π-stacking with aromatic residues in proteins |

| Thiophene core | Bioisostere of phenyl, different electronic properties influencing binding |

| Methyl ester | Potential for hydrolysis to carboxylic acid in vivo, hydrogen bonding interactions |

The compound could potentially interact with various biological targets, including enzymes containing nucleophilic residues (serine, cysteine, lysine) that might react with the chlorosulfonyl group.

Structural Comparisons with Related Compounds

Analyzing the structural relationship between Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate and similar compounds provides insights into structure-property relationships.

Comparison with Structurally Similar Thiophene Derivatives

These structural variations can significantly impact chemical reactivity, physical properties, and biological activities. For example, the amino group in Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate is nucleophilic, whereas the chlorosulfonyl group in our compound of interest is strongly electrophilic, leading to fundamentally different reaction profiles.

Structure-Property Relationships

The position and nature of substituents on the thiophene ring create distinct electronic and steric environments:

| Structural Feature | Property Influence | Comparative Analysis |

|---|---|---|

| Position of fluorophenyl group | Electronic distribution, molecular shape | Position 4 vs. position 5 creates different molecular geometry |

| Fluorine position on phenyl | Electronic effects, hydrogen bonding potential | Meta (3-position) vs. para (4-position) fluorine alters electronic distribution |

| Nature of 3-position substituent | Reactivity center, hydrogen bonding | Chlorosulfonyl (electrophilic) vs. amino (nucleophilic) creates opposite reactivity profiles |

These structure-property relationships are critical for understanding how small structural modifications can lead to significant changes in chemical behavior and potential biological activity.

| Hazard | Cause | Precaution |

|---|---|---|

| Hydrolysis | Moisture reactivity of chlorosulfonyl group | Store under dry conditions, use in anhydrous solvents |

| Corrosivity | Potential HCl release upon hydrolysis | Use appropriate containment, avoid contact with metals |

| Electrophilic reactivity | Reaction with nucleophilic sites in biological molecules | Avoid skin/eye contact, use appropriate PPE |

The chlorosulfonyl group's reactivity with water can lead to the formation of acidic byproducts, presenting both chemical handling challenges and potential hazards.

| Aspect | Recommendation |

|---|---|

| Storage temperature | Cool (2-8°C), away from heat sources |

| Container | Tightly sealed, moisture-resistant container |

| Environment | Low humidity, potentially under inert gas |

| Stability considerations | Monitor for decomposition, limited shelf-life likely |

Proper storage and handling procedures are essential to maintain the compound's integrity and ensure safety during research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume